magnesium;prop-2-yn-1-ol;bromide
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Overview
Description
Magnesium;prop-2-yn-1-ol;bromide, also known as 1-propynylmagnesium bromide, is an organometallic compound that serves as a Grignard reagent. This compound is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. It is typically found in a solution with tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propynylmagnesium bromide is synthesized through the reaction of magnesium with prop-2-yn-1-ol and bromine. The process involves the following steps:
Preparation of Ethylmagnesium Bromide: Magnesium turnings are reacted with ethyl bromide in the presence of tetrahydrofuran (THF) to form ethylmagnesium bromide.
Formation of 1-Propynylmagnesium Bromide: The ethylmagnesium bromide solution is then reacted with acetylene to form 1-propynylmagnesium bromide.
Industrial Production Methods
Industrial production of 1-propynylmagnesium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of THF as a solvent is common due to its ability to stabilize the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
1-propynylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It reacts with aldehydes and ketones to form alcohols.
Substitution Reactions: It can substitute halides in organic compounds.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions
Aldehydes and Ketones: React with 1-propynylmagnesium bromide to form alcohols under mild conditions.
Halides: React with 1-propynylmagnesium bromide in the presence of a base to form substituted products.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Organic Compounds: Formed from substitution reactions with halides.
Scientific Research Applications
1-propynylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-propynylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: Similar in structure but lacks the magnesium and bromide components.
Ethynylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Uniqueness
1-propynylmagnesium bromide is unique due to its specific reactivity and the presence of both magnesium and bromide, which enhance its nucleophilicity and stability in reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
63007-01-2 |
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Molecular Formula |
C3H3BrMgO |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
magnesium;prop-2-yn-1-ol;bromide |
InChI |
InChI=1S/C3H3O.BrH.Mg/c1-2-3-4;;/h4H,3H2;1H;/q-1;;+2/p-1 |
InChI Key |
XCVKNUCDSSOPKN-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#CCO.[Mg+2].[Br-] |
Origin of Product |
United States |
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